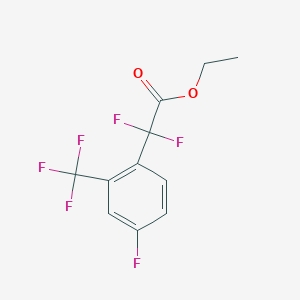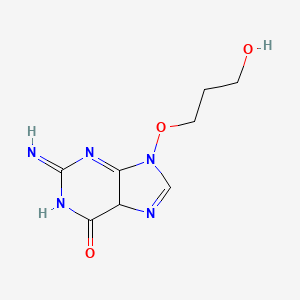
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one typically involves the reaction of a suitable purine derivative with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Starting Material: A purine derivative, such as 2-amino-6-chloropurine.
Reagent: 3-hydroxypropyl bromide.
Solvent: DMF or DMSO.
Base: Potassium carbonate (K2CO3).
Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-(3-oxopropoxy)-2-imino-5H-purin-6-one.
Reduction: Formation of 9-(3-hydroxypropoxy)-2-amino-5H-purin-6-one.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its antiviral properties, particularly against herpes viruses.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits viral DNA polymerase, thereby preventing viral replication. The hydroxyl group allows for phosphorylation by viral enzymes, which is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
9-(3-hydroxypropoxy)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4-5,14H,1-3H2,(H2,9,12,15) |
InChI Key |
OLZQPLVJKQYQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


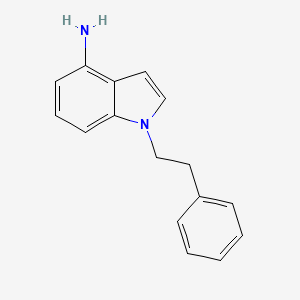
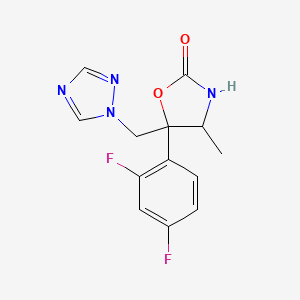
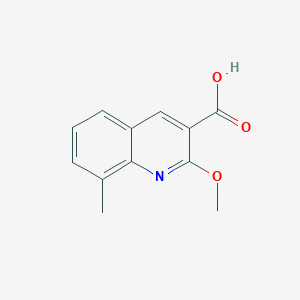


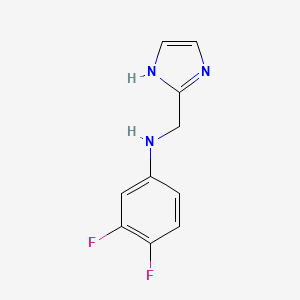
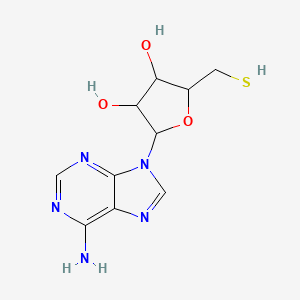
![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)

